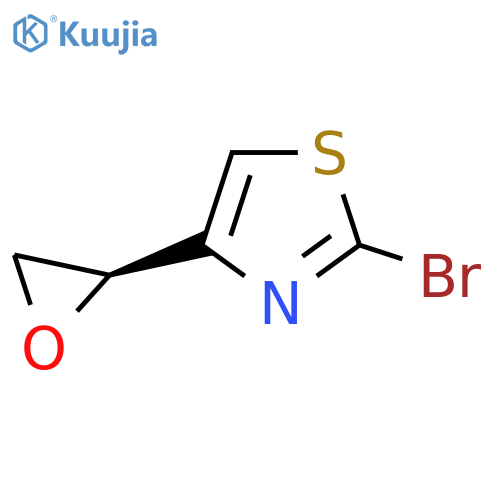Cas no 2227704-31-4 (2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole)

2227704-31-4 structure
商品名:2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole
- 2227704-31-4
- EN300-1926700
- 2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole
-
- インチ: 1S/C5H4BrNOS/c6-5-7-3(2-9-5)4-1-8-4/h2,4H,1H2/t4-/m0/s1
- InChIKey: OVLQXCUMEGJSQX-BYPYZUCNSA-N
- ほほえんだ: BrC1=NC(=CS1)[C@@H]1CO1
計算された属性
- せいみつぶんしりょう: 204.91970g/mol
- どういたいしつりょう: 204.91970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 53.7Ų
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926700-0.25g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-0.1g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-0.5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-1.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1926700-2.5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-5.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1926700-10.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1926700-1g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-10g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 10g |
$6635.0 | 2023-09-17 | ||
| Enamine | EN300-1926700-5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 5g |
$4475.0 | 2023-09-17 |
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
2227704-31-4 (2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬